trans-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Description

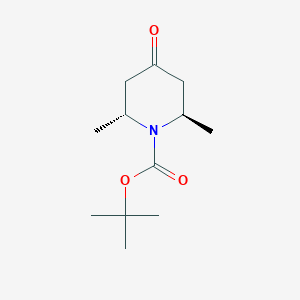

Chemical Structure and Properties trans-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (CAS: 184368-70-5) is a piperidine derivative featuring a tert-butyl ester group and a trans-configuration of methyl substituents at positions 2 and 6. Its molecular formula is C₁₃H₂₁NO₃ (calculated molecular weight: 227.30 g/mol). This compound is widely used in pharmaceutical synthesis as a chiral building block or intermediate, particularly in the preparation of bioactive molecules requiring rigid piperidine scaffolds .

Properties

IUPAC Name |

tert-butyl (2R,6R)-2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBYGASBXODWTQ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C[C@H](N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184368-70-5 | |

| Record name | trans-2,6-Dimethylpiperidin-4-one, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Stereoisomeric Analog: (2S,6S)-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Key Differences :

- CAS : 1268816-80-3 .

- Availability : Discontinued by suppliers (CymitQuimica), limiting its practical use .

| Property | Target Compound (trans) | (2S,6S)-Isomer |

|---|---|---|

| Molecular Weight (g/mol) | 227.30 | 227.30 |

| Purity | Not specified | 98% |

| Commercial Status | Available | Discontinued |

Substituent Variation: Ethyl vs. Methyl Groups

Example Compound : (2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (CAS: 2165945-89-9) .

- Molecular Formula: C₁₄H₂₅NO₃.

- Molecular Weight : 255.36 g/mol.

- Commercial Availability: Actively supplied by multiple vendors, unlike discontinued analogs .

| Property | Target Compound (Methyl) | Diethyl Analog |

|---|---|---|

| Substituents | 2,6-Dimethyl | 2,6-Diethyl |

| Molecular Weight | 227.30 | 255.36 |

| Suppliers | Limited data | 3 suppliers |

Functional Group Variations: tert-Butyl Ester vs. Other Esters

Example Compound : 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (CAS: 406235-16-3) .

- Molecular Formula: C₁₈H₂₃NO₄.

- Key Differences :

| Property | Target Compound | Methoxycarbonyl Analog |

|---|---|---|

| Functional Group | Aliphatic tert-butyl | Aromatic ester |

| Safety Hazards | Not specified | Irritant, Lachrymator |

Piperidine Derivatives with Alternative Backbones

Example Compound : Azepane-2,5-dione (CAS: 37637-20-0) .

- Key Differences :

- Replaces the piperidine ring with an azepane (7-membered) ring, increasing conformational flexibility.

- Lacks the tert-butyl ester group, reducing steric protection and hydrolytic stability.

Data Tables

Table 1: Structural and Commercial Comparison

Q & A

Q. What are the established synthetic routes for trans-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized for academic laboratory settings?

The synthesis typically involves:

- Cyclization : Formation of the piperidine ring via intramolecular amidation or reductive amination, using precursors like β-keto esters or α,β-unsaturated carbonyl compounds .

- tert-Butyl Protection : Introduction of the tert-butyl ester group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .

- Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry of Boc anhydride to minimize side reactions like over-alkylation. Automated systems are not required; manual dropwise addition ensures controlled exothermic reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time comparisons with known standards are critical .

- Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (trans-configuration) and absence of impurities. Key signals include the tert-butyl group (~1.4 ppm in ¹H NMR) and the 4-oxo carbonyl carbon (~205 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 227.30 g/mol) and detect trace byproducts .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Crystallization : Use ethanol/water mixtures to exploit solubility differences. Slow cooling enhances crystal purity .

- Flash Chromatography : Silica gel columns with ethyl acetate/hexane eluents (3:7 ratio) effectively separate the ester from polar impurities .

Advanced Research Questions

Q. How does the stereochemistry of the trans-2,6-dimethyl groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Steric Effects : The trans-configuration reduces steric hindrance at the 4-oxo position, facilitating nucleophilic attacks (e.g., Grignard additions) compared to cis-isomers. Computational modeling (DFT) can predict reactivity hotspots .

- Electronic Effects : The 4-oxo group’s electron-withdrawing nature enhances electrophilicity, but the tert-butyl ester’s bulkiness may slow reactions requiring planar transition states .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Cross-Validation : Combine 2D NMR (e.g., HSQC, COSY) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of trans-methyl groups .

- X-ray Crystallography : Definitive structural confirmation, especially for novel derivatives with ambiguous NMR data .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Hydrolysis Studies : Monitor degradation via HPLC under acidic (HCl, pH 2) or basic (NaOH, pH 12) conditions. The tert-butyl ester is stable at neutral pH but hydrolyzes rapidly in strong acids to form the carboxylic acid .

- Thermal Stability : TGA/DSC analysis reveals decomposition onset temperatures (~150°C). Store at –20°C under inert atmosphere to prevent oxidation .

Q. What mechanistic insights govern the compound’s interaction with biological targets in medicinal chemistry studies?

- Docking Studies : The 4-oxo group hydrogen-bonds with enzyme active sites (e.g., proteases), while the tert-butyl ester enhances membrane permeability. Replace the ester with amides or carbamates to modulate bioavailability .

- Metabolic Stability : Incubate with liver microsomes to evaluate esterase-mediated hydrolysis. LC-MS/MS tracks metabolite formation (e.g., free carboxylic acid) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation or high-temperature reactions?

- Ventilation : Use fume hoods due to potential release of tert-butanol or CO₂ during hydrolysis.

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (acute toxicity Category 4) .

- Fire Safety : CO₂ extinguishers for solvent fires; avoid water jets, which disperse flammable vapors .

Q. How can researchers optimize yields in multi-step syntheses involving sensitive intermediates?

- Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent undesired reactions. Boc removal with TFA in DCM preserves the piperidine ring .

- In-situ Monitoring : ReactIR tracks intermediate formation (e.g., carbonyl stretches at ~1700 cm⁻¹) to halt reactions at optimal conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.